3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
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Overview
Description
3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H13N32HCl It is characterized by the presence of an imidazole ring attached to a cyclobutane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves the reaction of cyclobutanone with imidazole in the presence of a suitable base to form the intermediate 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-ol. This intermediate is then converted to the amine through a reductive amination process using reagents such as sodium cyanoborohydride. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis steps and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Cyclobutan-1-amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar coordination properties.
Cyclobutanamine: Lacks the imidazole ring but shares the cyclobutane core.
Histamine: Contains an imidazole ring and is biologically active.
Uniqueness
3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is unique due to the combination of the cyclobutane ring and the imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-8-3-7(4-8)5-11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHKTGLKPSEHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230789-98-5 |
Source
|
Record name | rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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